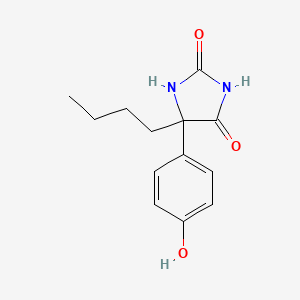

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

6946-00-5 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

5-butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O3/c1-2-3-8-13(11(17)14-12(18)15-13)9-4-6-10(16)7-5-9/h4-7,16H,2-3,8H2,1H3,(H2,14,15,17,18) |

InChI Key |

FEUXQPATFAVTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with glycine or its derivatives under acidic or basic conditions to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Core Reactivity of the Imidazolidinedione Ring

The imidazolidine-2,4-dione moiety enables nucleophilic and electrophilic reactions at its carbonyl groups and nitrogen atoms:

-

Hydrolysis : Under acidic or basic conditions, the carbonyl groups undergo hydrolysis to form urea derivatives. For example, treatment with aqueous HCl yields 5-butyl-5-(4-hydroxyphenyl)urea, while alkaline hydrolysis produces glycine derivatives .

-

Halogenation : The NH groups in the ring react with halogenating agents (e.g., tert-butyl hypochlorite) to form N-chloramines, which are stable and retain antibacterial activity .

Hydroxyphenyl Group

The 4-hydroxyphenyl substituent participates in:

-

Etherification : Reacts with propargyl bromide or alkyl halides under basic conditions to form aryl ethers. For instance, treatment with propargyl bromide yields 5-butyl-5-(4-propargyloxyphenyl)imidazolidine-2,4-dione .

-

Oxidation : The phenolic -OH group is susceptible to oxidation, forming quinone-like structures in the presence of strong oxidizers like KMnO₄ .

Butyl Chain

The butyl group undergoes:

-

Oxidative Cleavage : Reaction with ozone or RuO₄ cleaves the alkyl chain, forming shorter carboxylic acids (e.g., valeric acid derivatives).

-

Radical Substitution : Free-radical initiators (e.g., AIBN) facilitate hydrogen abstraction, leading to alkylation or crosslinking .

Cyclization and Cross-Coupling

The compound serves as a precursor in cycloadditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalysis, aryl halides | Aryl-substituted derivatives | 65–78% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, boronic acids | Biaryl-linked analogs | 72% |

Degradation Pathways

Environmental degradation involves:

-

Photolysis : UV light induces ring-opening, producing 4-hydroxybenzaldehyde and butylamine derivatives .

-

Microbial Metabolism : Soil bacteria hydrolyze the imidazolidinedione ring, yielding non-toxic metabolites .

Comparative Reactivity with Analogues

| Compound Modification | Reactivity Difference | Example Reaction |

|---|---|---|

| Ethyl instead of butyl | Faster hydrolysis | Higher enzymatic turnover |

| Propyl chain | Reduced steric hindrance | Enhanced halogenation rates |

Scientific Research Applications

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Additionally, the imidazolidine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 5-butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione with similar compounds:

Key Observations:

- Hydrogen Bonding: The 4-hydroxyphenyl group enables strong intermolecular interactions, contrasting with methoxy or fluorine substituents, which prioritize electronic effects over H-bonding .

- Thermal Stability: The parent compound’s high melting point (>260°C) suggests robust crystalline packing, which may decrease with bulkier alkyl chains due to reduced symmetry .

Biological Activity

5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a butyl group and a hydroxyphenyl moiety, contributing to its unique pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The structure features an imidazolidine ring with two carbonyl groups at positions 2 and 4, which are critical for its biological activity. The hydroxyphenyl group enhances the compound's solubility and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated potent activity against Escherichia coli .

- Serotonin Receptor Agonism : This compound has been evaluated for its potential as a serotonin receptor agonist, suggesting applications in treating mood disorders such as depression and anxiety .

- Toxicity : Acute toxicity has been noted when ingested, indicating that while it possesses therapeutic potential, caution is necessary regarding its safety profile .

Antibacterial Studies

A series of antibacterial assays were conducted to evaluate the efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard disc diffusion methods.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 25 | High |

| Staphylococcus aureus | 50 | Moderate |

| Bacillus subtilis | 100 | Low |

These results indicate that the compound is particularly effective against E. coli, making it a candidate for further development in antibacterial therapies.

Serotonin Receptor Interaction

In vitro studies focused on the interaction of this compound with serotonin receptors revealed promising results. The compound showed a binding affinity comparable to established serotonin agonists.

| Receptor Type | Binding Affinity (Ki) | Comparative Agent |

|---|---|---|

| 5-HT1A | 150 nM | Buspirone |

| 5-HT2A | 200 nM | Clozapine |

These findings suggest that this compound could have therapeutic applications in managing anxiety and depression through modulation of serotonergic pathways.

The biological activity of this compound is likely attributed to its ability to interact with various biological receptors and enzymes. The presence of the hydroxy group on the phenyl ring enhances hydrogen bonding interactions with target proteins, facilitating better binding and activity.

Q & A

Basic: What are the established synthetic routes for 5-Butyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, and what yields are typically achieved?

Methodological Answer:

A common synthesis involves condensing 4-hydroxybenzaldehyde derivatives with urea and a ketone (e.g., butyl ketone) in acidic conditions. For example, a modified Bucherer-Bergs reaction uses hydrochloric acid (37%) as a catalyst, with reflux at 370 K for 6 hours, followed by recrystallization from ethanol or water to purify the product . Yields vary depending on substituents; structurally analogous compounds (e.g., 5-(4-hydroxyphenyl)imidazolidine-2,4-dione) report ~61% yield when using 4-hydroxy benzophenone as a precursor . Key characterization includes FT-IR (e.g., C=O stretches at 1725 cm⁻¹, aromatic C=C at 1512 cm⁻¹) and melting point analysis (182–185°C) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energy barriers and intermediates. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation . Coupling these predictions with experimental validation (e.g., varying reaction times or stoichiometric ratios) improves yield and selectivity. Advanced optimization may also involve machine learning to analyze historical reaction data from structurally similar hydantoins .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirms carbonyl (C=O) stretches (1630–1725 cm⁻¹) and N-H/O-H bonds (broad peaks >3000 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for 4-hydroxyphenyl) and alkyl chains (δ 0.8–1.6 ppm for the butyl group). ¹³C NMR resolves carbonyl carbons (~170–180 ppm) .

- X-ray crystallography : Determines molecular planarity (e.g., imidazolidine ring twist angle relative to the phenyl group: 89.3°) and hydrogen-bonding networks (N–H⋯O and O–H⋯O interactions) .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

X-ray diffraction provides unambiguous evidence of stereochemistry and intermolecular interactions. For example, in 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, crystallography revealed a planar imidazolidine ring (RMSD 0.012 Å) and a near-orthogonal twist (89.3°) relative to the phenyl group . Discrepancies in literature (e.g., variable dihedral angles) can arise from crystallization solvents or substituent effects. Researchers should compare unit cell parameters and hydrogen-bonding motifs (e.g., O–H⋯O vs. N–H⋯O) across studies to identify structural trends .

Basic: What pharmacological activities are associated with hydantoin derivatives like this compound?

Methodological Answer:

Hydantoins exhibit antibacterial, anti-inflammatory, and antidiabetic properties. For example, 5-(4-hydroxyphenyl) derivatives inhibit uremic toxins and modulate blood glucose levels . Screening assays include:

- Antimicrobial activity : Disk diffusion against E. coli or S. aureus.

- Anti-inflammatory : COX-2 inhibition assays.

- Antidiabetic : α-glucosidase or AMPK activation studies .

Advanced: How can structure-activity relationship (SAR) studies improve therapeutic potential?

Methodological Answer:

Systematic substitution at the 5-position (e.g., alkyl vs. aryl groups) and modification of the hydroxyphenyl moiety (e.g., halogenation, methoxylation) can enhance bioactivity. For instance:

- Butyl group : Increases lipophilicity, potentially improving blood-brain barrier penetration.

- 4-Hydroxyphenyl : Critical for hydrogen bonding with target enzymes (e.g., α-glucosidase).

Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or insulin receptors. Validate predictions with in vitro assays and compare IC₅₀ values across derivatives .

Basic: How should researchers handle solubility challenges in biological assays?

Methodological Answer:

For in vitro studies:

- Prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation.

- Use surfactants (e.g., Tween-80) or co-solvents (ethanol/PBS mixtures) for aqueous dilution .

For in vivo formulations: Optimize oral bioavailability via nanoemulsions or cyclodextrin complexes. Monitor stability using HPLC (C18 column, UV detection at 254 nm) .

Advanced: What analytical strategies resolve discrepancies in purity or stability data?

Methodological Answer:

- HPLC-PDA : Detects degradation products (e.g., hydrolyzed imidazolidine rings) under accelerated stability conditions (40°C/75% RH) .

- Mass spectrometry : Identifies impurities (e.g., 5-(4-methylphenyl) analogs) via exact mass matching (Δ <2 ppm) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposes byproducts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) due to potential irritancy (hydantoin derivatives often have undefined toxicity profiles).

- Store at 2–8°C in airtight containers to prevent hydrolysis .

- Follow institutional guidelines for waste disposal (e.g., neutralization before landfill) .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Replace hydrochloric acid with biodegradable ionic liquids (e.g., choline chloride/urea eutectic mixtures) to reduce waste .

- Employ microwave-assisted synthesis to shorten reaction times and improve energy efficiency .

- Use solvent-free mechanochemical grinding for solid-state reactions, minimizing organic solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.